ETHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound featuring a fused heterocyclic structure. This compound is part of the thiadiazolopyrimidine family, which is known for its significant pharmacological properties .
Preparation Methods
The synthesis of ETHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be achieved through a one-pot method. This involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with ethyl cyanoacetate in the presence of a catalytic agent .
Chemical Reactions Analysis
Ethyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imino and furan rings.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of various pharmacologically active molecules due to its unique structure. Additionally, it has shown potential in antimicrobial and anticancer research .
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiadiazolopyrimidine derivatives, such as 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones . These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties. Ethyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate stands out due to its unique combination of functional groups, enhancing its potential in various applications .
Properties
Molecular Formula |
C26H20N4O4S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H20N4O4S/c1-3-33-25(32)18-10-8-16(9-11-18)21-13-12-19(34-21)14-20-22(27)30-26(28-23(20)31)35-24(29-30)17-6-4-15(2)5-7-17/h4-14,27H,3H2,1-2H3/b20-14-,27-22? |
InChI Key |
UJQUQIDMJWKQGS-ZEOXQOHMSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=C(C=C5)C |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=C(C=C5)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.